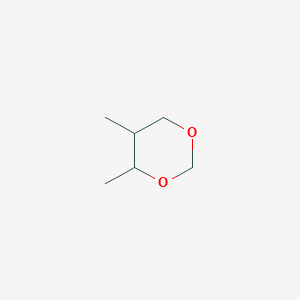

4,5-Dimethyl-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

1779-22-2 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

4,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C6H12O2/c1-5-3-7-4-8-6(5)2/h5-6H,3-4H2,1-2H3 |

InChI Key |

YMXZGCMNTIZHDC-UHFFFAOYSA-N |

SMILES |

CC1COCOC1C |

Canonical SMILES |

CC1COCOC1C |

Other CAS No. |

15042-60-1 |

Synonyms |

5,6-Dimethyl-1,3-dioxane |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4,5 Dimethyl 1,3 Dioxane and Its Derivatives

Cyclization and Condensation Pathways

Cyclization and condensation reactions form the cornerstone of 4,5-dimethyl-1,3-dioxane (B72678) synthesis, offering a direct and atom-economical approach to the dioxane ring system. These methods typically involve the formation of two new carbon-oxygen bonds in a single transformative step.

Acid-Catalyzed Ketalization and Acetalization Reactions

The most fundamental and widely employed method for the synthesis of 1,3-dioxanes, including this compound, is the acid-catalyzed reaction between a 1,3-diol and a carbonyl compound. In the case of this compound, the reaction involves the condensation of 2,3-butanediol (B46004) with an appropriate aldehyde or ketone in the presence of an acid catalyst.

This equilibrium-driven reaction is typically facilitated by the removal of water, often through azeotropic distillation using a Dean-Stark apparatus, to drive the reaction towards the product. A variety of acid catalysts can be employed, with p-toluenesulfonic acid (PTSA) being a common choice. The reaction of 2,3-butanediol with formaldehyde (B43269) or its equivalents, such as paraformaldehyde or dimethoxymethane, yields the parent this compound. The use of different stereoisomers of 2,3-butanediol (e.g., meso or d,l-2,3-butanediol) can lead to the formation of different diastereomers of the final product, which can be analyzed to understand the stereochemical outcome of the reaction.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 2,3-Butanediol | Formaldehyde | p-Toluenesulfonic acid | Azeotropic removal of water | This compound |

| meso-2,3-Butanediol (B1221857) | Acetaldehyde | Acid Catalyst | - | cis-2,4,5-Trimethyl-1,3-dioxane |

| (d,l)-2,3-Butanediol | Acetaldehyde | Acid Catalyst | - | trans-2,4,5-Trimethyl-1,3-dioxane |

Ester Exchange Reactions for Related Dioxole Derivatives

While not a direct synthesis of this compound, ester exchange reactions, specifically transesterification, are pivotal in the synthesis of the closely related 4,5-dimethyl-1,3-dioxol-2-one (B143725). This compound serves as an important intermediate in various industrial applications, including pharmaceuticals. guidechem.comgoogle.com

The synthesis involves the reaction of 3-hydroxy-2-butanone with a carbonate source, such as dimethyl carbonate, in the presence of a catalyst. google.com This transesterification process proceeds in two main stages. Initially, an ester exchange occurs between the hydroxyl group of 3-hydroxy-2-butanone and dimethyl carbonate to form an intermediate. Subsequently, an intramolecular cyclization with the elimination of methanol (B129727) yields the final 4,5-dimethyl-1,3-dioxol-2-one product. google.com Various catalysts can be employed, and the reaction conditions, such as temperature, are optimized to ensure high yield and purity of the product. google.com

A patented method describes the use of alkali metal alcoholates as catalysts in an aliphatic ether solvent. The reaction is carried out at elevated temperatures, initially between 60-100 °C for the transesterification step, followed by an increase to 110-160 °C to facilitate the cyclization and removal of methanol. google.com This process highlights a scalable and efficient route to this valuable dioxole derivative.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

| 3-Hydroxy-2-butanone | Dimethyl Carbonate | Sodium Methoxide | 60-160 | 52.75 | 99.6 |

| 3-Hydroxy-2-butanone | Dimethyl Carbonate | Potassium Methoxide | 60-160 | 37.72 | 99.7 |

| 3-Hydroxy-2-butanone | Dimethyl Carbonate | Potassium tert-butoxide | 60-160 | 35.84 | 99.0 |

Tandem Condensation and Michael Additions

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy in organic synthesis. For the construction of complex 1,3-dioxane (B1201747) systems, tandem Knoevenagel condensation followed by a Michael addition has proven to be a powerful tool. acs.org

While a direct application of this methodology for the synthesis of the parent this compound is not prominently reported, this approach is widely used for creating highly substituted and functionalized 1,3-dioxane derivatives. For instance, the reaction of an aldehyde with an active methylene (B1212753) compound like Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) first leads to a Knoevenagel condensation product. This intermediate can then undergo a Michael addition with a second equivalent of the active methylene compound, leading to the formation of a complex bis-adduct. acs.org

These reactions can often be performed under catalyst-free conditions or with simple organocatalysts, and the choice of solvent can significantly influence the reaction outcome and yield. acs.org This methodology provides a pathway to complex molecular architectures containing the 1,3-dioxane motif.

Three-Component Condensation Reactions

Three-component reactions are a class of multicomponent reactions that offer significant advantages in terms of efficiency and molecular diversity. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single operation. While specific three-component reactions leading directly to this compound are not extensively documented, the principles of this approach are applied to the synthesis of various substituted 1,3-dioxanes.

For example, the Biginelli-like synthesis of spiro heterobicyclic derivatives involves the one-pot, three-component reaction of an aldehyde, thiourea, and 1,3-dioxane-4,6-dione (B14002328). researchgate.net This reaction showcases the power of multicomponent strategies to build intricate molecular frameworks that incorporate the 1,3-dioxane ring system. The development of such reactions is a continuous area of research, aiming to expand the scope and applicability to a wider range of target molecules.

Chemo- and Diastereoselective Cyclic Ketalization

Achieving control over stereochemistry is a critical aspect of modern organic synthesis. Chemo- and diastereoselective cyclic ketalization reactions are employed to synthesize specific stereoisomers of substituted 1,3-dioxanes. The inherent chirality of the starting materials or the use of chiral catalysts can direct the formation of a particular diastereomer.

The synthesis of this compound from chiral 2,3-butanediol is a prime example of diastereoselective synthesis. Using enantiomerically pure (2R,3R)- or (2S,3S)-butanediol will result in the formation of the corresponding chiral trans-4,5-dimethyl-1,3-dioxane, while the use of meso-2,3-butanediol will yield the achiral cis-4,5-dimethyl-1,3-dioxane. The stereochemical integrity of the diol is transferred to the dioxane product, making this a valuable method for accessing stereochemically defined 1,3-dioxanes.

Targeted Synthesis of Substituted 1,3-Dioxanes

The targeted synthesis of substituted 1,3-dioxanes allows for the introduction of various functional groups onto the dioxane core, enabling the fine-tuning of its chemical and physical properties for specific applications. These substitutions can be introduced either by using functionalized starting materials (diols or carbonyl compounds) or by post-synthetic modification of the dioxane ring.

The synthesis of derivatives such as 2,2,4,5-tetramethyl-1,3-dioxane can be achieved by reacting 2,3-butanediol with acetone (B3395972). Similarly, using other aldehydes and ketones allows for the introduction of a wide range of substituents at the 2-position of the this compound core. The choice of appropriately substituted 1,3-diols can also lead to further functionalization at other positions on the ring. These synthetic strategies provide access to a diverse library of this compound derivatives for various research and industrial purposes.

Synthesis of 4,5-Dimethyl-1,3-dioxole-2-ketone Analogs

The synthesis of 4,5-dimethyl-1,3-dioxole-2-ketone, a key intermediate in various organic syntheses, particularly for pharmaceuticals like semi-synthetic penicillins, has been approached through several methodologies. google.comgoogle.comguidechem.com One prominent method utilizes 3-hydroxyl-2-butanone and dimethyl carbonate as the primary starting materials. google.com This process involves a transesterification reaction followed by heating to facilitate cyclization and distillation of byproducts. google.com

Another approach avoids the use of hazardous reagents like phosgene (B1210022) by employing bis(trichloromethyl)carbonate. google.com This method involves the direct reaction with 3-hydroxyl-2-butanone in an organic solvent in the presence of an auxiliary agent such as triethylamine (B128534) or pyridine. google.com This process is highlighted for its enhanced safety profile and reduction in chemical waste. google.com

A detailed synthetic route involves heating 3-hydroxy-2-butanone under a nitrogen atmosphere, followed by the addition of dichloromethane (B109758) and pyridine. guidechem.com A solution of trichloroisocyanuric acid in dichloromethane is then added dropwise. guidechem.com The reaction is subsequently quenched with hydrochloric acid, and the organic layer is processed to yield the final product after recrystallization. guidechem.com

The following table summarizes the yield and purity obtained in a specific synthesis of 4,5-dimethyl-1,3-dioxole-2-ketone. guidechem.com

| Starting Material | Reagents | Yield | Purity (GC) |

| 3-hydroxy-2-butanone | Pyridine, Trichloroisocyanuric acid, Dichloromethane | 80% | 97% |

This interactive table is based on data from reference guidechem.com.

Furthermore, derivatives such as 4-chloromethyl-5-methyl-1,3-dioxol-2-one are synthesized from 4,5-dimethyl-1,3-dioxole-2-ketone using a chlorinating agent like sulfuryl chloride. chemicalbook.comquickcompany.in

Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's Acid) and its Derivatives

2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile intermediate in organic synthesis. chemicalbook.comchemicalbook.com The most conventional synthesis involves the condensation reaction of malonic acid with acetone and acetic anhydride, catalyzed by sulfuric acid. chemicalbook.comwikipedia.org Due to its high acidity and cyclic structure, Meldrum's acid is a valuable reagent for creating a variety of heterocyclic compounds. chemicalbook.comchemicalbook.com

Derivatives of Meldrum's acid are frequently prepared through condensation reactions with aldehydes. researchgate.net These arylidene condensation products possess a strongly polarized double bond, making them useful in subsequent reactions. researchgate.net For instance, novel cinnamylidene Meldrum's acid derivatives have been synthesized by reacting benzaldehydes with Meldrum's acid under reflux conditions. researchgate.net

The synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives can be achieved through a tandem Knoevenagel condensation and Michael addition of aromatic aldehydes and 1,3-dioxane-4,6-dione. clockss.org This reaction can be performed in green solvents like gluconic acid aqueous solution, which can be recycled and reused. clockss.org

Formation of Spiro-Dioxane Systems

Spiro compounds, characterized by two or more rings sharing a single atom, are prevalent in many natural products and possess a wide range of biological activities. nih.gov The synthesis of spiro-dioxane systems represents a significant area of research due to their unique three-dimensional structures.

One approach to forming spiro systems involves multicomponent reactions. chemicalbook.comnih.gov Meldrum's acid is a key component in the construction of complex frameworks such as spiro-complexes. chemicalbook.com The reaction of aldehydes with 1,3-dicarbonyl compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) can lead to the selective formation of spiro dihydrofurans. acs.org This oxidative addition reaction can be promoted by molecular iodine and dimethylaminopyridine under mechanical milling conditions. acs.org

The synthesis of spiro heterocyclic compounds can also be achieved through cyclization reactions, which can be triggered by heat, acids, or bases. For example, the intramolecular cyclization of a precursor with a suitable leaving group can yield spiro compounds.

Generation of Chiral Dihydroxyacetone Equivalents from 1,3-Dioxan-5-ones

A general synthetic route to 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones has been developed using tris(hydroxymethyl)nitromethane (B93346) as the starting material. cdnsciencepub.com These 1,3-dioxan-5-ones can be deprotonated using lithium diisopropylamide (LDA) to form lithium enolates. cdnsciencepub.comresearchgate.net However, a competing reaction is the reduction of the carbonyl group by a hydride transfer from LDA, which yields the corresponding dioxanols. cdnsciencepub.comresearchgate.net

This reduction can be minimized by employing Corey's internal quench procedure to form silyl (B83357) enol ethers. cdnsciencepub.comresearchgate.net The stability of the 1,3-dioxan-5-ones is dependent on the substituents at the 2-position; ketals (with two alkyl groups) are more stable and less prone to reduction and self-aldol condensation than acetals (with at least one hydrogen). cdnsciencepub.com

The lithium enolates generated from these dioxanones can undergo addition reactions to aldehydes with threo-selectivity, as predicted by the Zimmerman-Traxler model. researchgate.net Furthermore, enantioselective deprotonation of dioxanones with two different alkyl groups at the 2-position can be achieved using chiral lithium amide bases, with enantiomeric excesses of up to 70% being reported. cdnsciencepub.comresearchgate.net These chiral enolates serve as valuable chiral dihydroxyacetone equivalents in asymmetric synthesis.

A method for producing 1,3-dihydroxyacetone (B48652) (DHA) involves the oxidation of cis-5-hydroxy-2-methyl-1,3-dioxane to 2-methyl-1,3-dioxan-5-one, which can then be hydrolyzed. google.com

Synthesis of 2,4,6-Substituted 1,3-Dioxanes

A series of 2,4,6-substituted-1,3-dioxane derivatives have been synthesized through the acetalization reaction of meso-2,4-pentanediol with various aldehydes and ketones. researchgate.net This condensation reaction is typically catalyzed by an acid such as para-toluenesulfonic acid (PTSA) and involves an equilibrium that is shifted towards the acetal (B89532) product by removing the water formed during the reaction. researchgate.net

The stereochemistry of these compounds can be determined using high-field NMR experiments. researchgate.net The ratio of the resulting cis and trans isomers can be measured by GC-MS and NMR, allowing for the calculation of thermodynamic data (A-values) for the substituents at the 2-position of the 1,3-dioxane ring. researchgate.net

An example of a synthesized 2,4,6-substituted 1,3-dioxane is 2-benzyl-2,4,6-trimethyl-1,3-dioxane, which is obtained as a mixture of diastereoisomers with a yield of 71%. researchgate.net

Green Chemistry Approaches in Dioxane Synthesis

Green chemistry principles are increasingly being applied to the synthesis of dioxanes and their derivatives to reduce environmental impact and improve safety. nih.gov Key strategies include the use of environmentally benign solvents, solvent-free conditions, and energy-efficient methods like microwave-assisted synthesis. nih.govmdpi.com

Bio-based solvents are gaining attention as replacements for traditional fossil-based solvents. rsc.org For instance, 5-methyl-1,3-dioxolane-4-one, which can be prepared from lactic acid and formaldehyde, has been proposed as a green polar aprotic solvent. rsc.org Gluconic acid aqueous solution has also been used as an effective and reusable solvent and catalyst for the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.org

Solvent-free synthesis methods minimize waste and environmental impact. researchgate.netmdpi.com Mechanochemical grinding is one such technique that has been optimized for various reactions. mdpi.com The synthesis of spiro dihydrofurans and cyclopropanes has been demonstrated under solvent-free mechanical milling conditions. acs.org

Microwave-assisted synthesis offers benefits such as rapid volumetric heating, faster reaction rates, and improved product yields. mdpi.com This technology is considered an environmentally friendly method that reduces waste and chemical usage while saving energy. mdpi.com Microwave heating has been utilized in the synthesis of spiro compounds through multicomponent domino reactions organocatalyzed by ionic liquids. nih.gov

Catalyst Systems in this compound Synthesis

Various catalyst systems are employed in the synthesis of this compound and related structures to enhance reaction rates and selectivity. Acid catalysts are commonly used in the formation of the dioxane ring.

In the synthesis of 2,4,6-substituted-1,3-dioxanes via the acetalization of diols with aldehydes or ketones, para-toluenesulfonic acid (PTSA) is a frequently used catalyst. researchgate.net Ion-exchange resins have also been utilized as catalysts, providing a clean method for illustrating the Prins reaction in the preparation of substituted 1,3-dioxanes. acs.org

For the synthesis of 1,4-dioxane (B91453) from ethylene (B1197577) oxide, a composite oxide catalyst, ZrO₂/TiO₂, has been shown to be effective at low temperatures. mdpi.com This catalyst system offers the advantage of avoiding corrosion issues associated with homogeneous acid catalysts like sulfuric acid and operates in a more environmentally friendly manner with no waste production. mdpi.com The synergy between Brønsted and Lewis acid sites on the catalyst surface is believed to enhance the conversion of ethylene oxide and the yield of 1,4-dioxane. mdpi.com

Mesoporous solid acid catalysts, such as ZnAlMCM-41, have been employed for the highly selective synthesis of 1,3-dioxanes through the Prins cyclization of olefins. rsc.org These catalysts are reusable and considered ecofriendly. rsc.org

The table below summarizes various catalysts used in the synthesis of dioxane derivatives.

| Dioxane Derivative | Reaction Type | Catalyst | Reference |

| 2,4,6-Substituted 1,3-dioxanes | Acetalization | p-Toluenesulfonic acid (PTSA) | researchgate.net |

| Substituted 1,3-dioxane | Prins Reaction | Ion-exchange resin | acs.org |

| 1,4-Dioxane | Dimerization of Ethylene Oxide | ZrO₂/TiO₂ | mdpi.com |

| 4-Phenyl-1,3-dioxane (B1205455) | Prins Cyclization | ZnAlMCM-41 | rsc.org |

This is an interactive table based on data from the text.

Acidic Catalysts (e.g., p-Toluenesulfonic Acid, Sulfuric Acid)

Traditional synthesis of 1,3-dioxanes relies heavily on Brønsted acids to catalyze the condensation reaction between a 1,3-diol and an aldehyde or ketone. thieme-connect.de p-Toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are among the most common and effective catalysts for this transformation. google.comgoogle.com

p-Toluenesulfonic Acid (p-TSA): As a strong, non-oxidizing organic acid, p-TSA is widely used due to its high catalytic activity, ease of handling as a solid, and relatively low cost. niscpr.res.inorientjchem.org It is effective in promoting the formation of the dioxane ring, often with azeotropic removal of water to drive the equilibrium toward the product. google.com The reaction mechanism involves the protonation of the carbonyl oxygen of the aldehyde (e.g., formaldehyde) by p-TSA, which enhances its electrophilicity. This is followed by a nucleophilic attack from one of the hydroxyl groups of the diol (e.g., 2,3-butanediol). Subsequent intramolecular cyclization and dehydration lead to the formation of the stable six-membered 1,3-dioxane ring.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is another powerful catalyst for this reaction, valued for its strong acidity and dehydrating properties. google.com It is particularly prevalent in industrial-scale processes like the Prins reaction for producing 4,4-dimethyl-1,3-dioxane (B1195079) from isobutylene (B52900) and formaldehyde. google.com However, its corrosive nature and the potential for side reactions often necessitate careful control of reaction conditions. For laboratory-scale synthesis, solid acid catalysts like silica-supported sulfuric acid are being explored to mitigate these issues, offering easier separation and recyclability. mdpi.com

The table below summarizes typical conditions for acid-catalyzed synthesis of 1,3-dioxane derivatives.

| Catalyst | Reactants | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Glycerol (B35011), Acetone | Petroleum ether | Heated to boiling, water removal via trap, 42 hours | 92.5% | google.com |

| Sulfuric Acid | Isobutylene, Formaldehyde | Liquid-liquid system (aqueous/organic) | Heated under pressure | Not specified | google.com |

| Boric Acid | Malonic Acid, Acetone | None (solvent-free) | Room temperature, 30 min | 81% | heteroletters.org |

Phase-Transfer Catalysts (e.g., Hexadecyltrimethylammonium Bromide)

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. amazonaws.comiajpr.com This methodology is particularly useful for synthesizing 1,3-dioxanes when one reactant (e.g., an aqueous solution of formaldehyde) is in the aqueous phase and the other (the diol) is in an organic solvent. dalalinstitute.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Hexadecyltrimethylammonium Bromide (CTAB), transports the reacting anion (e.g., a deprotonated diol or a hydroxide (B78521) ion) from the aqueous phase to the organic phase where the reaction occurs. dalalinstitute.comcrdeepjournal.org

The primary advantages of using PTC include:

Milder reaction conditions. amazonaws.com

Increased reaction rates. crdeepjournal.org

Higher yields and fewer byproducts. dalalinstitute.com

Elimination of the need for expensive, anhydrous, or polar aprotic solvents. dalalinstitute.com

In the context of this compound synthesis, a PTC could facilitate the reaction between aqueous formaldehyde and 2,3-butanediol dissolved in a non-polar organic solvent. The catalyst transports the hydroxide ion to the organic phase, which can deprotonate the diol, increasing its nucleophilicity for the attack on formaldehyde. This approach is considered a green chemistry methodology as it often allows for the use of water and reduces the need for volatile organic solvents. iajpr.comdalalinstitute.com

| Catalyst Type | Example Catalyst | Principle of Operation | Advantages in Dioxane Synthesis | Reference |

|---|---|---|---|---|

| Quaternary Ammonium Salt | Hexadecyltrimethylammonium Bromide (CTAB) | Transports ionic reactants (e.g., anions) across the phase boundary between immiscible liquids (aqueous/organic). | Allows use of aqueous reagents (e.g., formalin), milder conditions, improved yields, reduced need for organic solvents. | amazonaws.comdalalinstitute.comcrdeepjournal.org |

| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide | Similar to quaternary ammonium salts, facilitates inter-phase transport of ions. | Effective for solid-liquid phase transfer, leading to high selectivity and faster reactions. | crdeepjournal.org |

Metal-Based Catalysts (e.g., Succinimide-N-sulfonic Acid Cerium)

The use of metal-based catalysts in organic synthesis is a rapidly growing field, offering pathways to highly efficient and selective transformations. mdpi.com For the synthesis of 1,3-dioxanes, various metal-based systems, particularly those acting as Lewis acids or solid acids, have been developed to overcome the drawbacks of traditional Brønsted acids.

While specific data on Succinimide-N-sulfonic Acid (SuSA) cerium salts for this reaction is limited, SuSA itself is a known efficient and recyclable solid acid catalyst for various organic transformations. orientjchem.orgresearchgate.net Its metal salts could potentially offer unique catalytic activities.

More broadly, heterogeneous solid acid catalysts incorporating metals have shown great promise. For instance, mesoporous ZnAlMCM-41 has been successfully used for the synthesis of 4-phenyl-1,3-dioxane via the Prins cyclization. rsc.org These types of catalysts offer several advantages:

High Selectivity: The defined pore structure and active sites can lead to higher product selectivity. rsc.org

Reusability: As heterogeneous catalysts, they can be easily recovered from the reaction mixture by filtration and reused multiple times, reducing cost and waste. rsc.org

Environmental Friendliness: They are generally less corrosive and toxic than strong mineral acids. rsc.org

Other metal catalysts, including those based on iron(III), molybdenum, and bismuth, have been reported to catalyze the formation of cyclic acetals and ketals under mild conditions. acs.org

| Catalyst | Catalyst Type | Reaction Example | Key Advantages | Reference |

|---|---|---|---|---|

| ZnAlMCM-41 | Mesoporous Solid Acid | Prins cyclization of styrene (B11656) with paraformaldehyde | High selectivity, reusable, ecofriendly | rsc.org |

| MoO₃/SiO₂ | Solid Lewis Acid | Synthesis of 1,3-dioxolanes and 1,3-dioxanes | Efficient and selective | acs.org |

| Fe(III) chloride | Lewis Acid | Conversion of epoxides to acetonides | Effective for ring-opening and cyclization | acs.org |

| Succinimide-N-sulfonic acid (SuSA) | Solid Organic Acid | Synthesis of pyrazoles | Recyclable, efficient, operates in water | orientjchem.org |

Noble Metal and Copper Catalysts for Specific Transformations

While acid catalysts are central to the synthesis of the 1,3-dioxane ring, noble metals (such as palladium, rhodium, ruthenium) and copper catalysts are primarily employed for the subsequent transformation of these cyclic acetals. thieme-connect.de These transformations can functionalize the dioxane ring or use it as a directing group to achieve high selectivity in reactions on other parts of the molecule.

Transition-Metal-Catalyzed Isomerization: 5-methylene-1,3-dioxanes can undergo clean double bond migration when heated with a rhodium(I) catalyst, yielding 5-substituted 1,3-dioxins. thieme-connect.de This demonstrates the ability of noble metal catalysts to perform specific isomerizations on dioxane derivatives.

C-H Functionalization: Copper and other transition metals are known to catalyze carbene insertion into C-H bonds. researchgate.net Chiral copper complexes have been used for the enantioselective insertion of carbenoids into the C(sp³)–H bonds of cyclic ethers, a reaction that could be applied to functionalize the 1,3-dioxane backbone. researchgate.net

Ring Rearrangements: Lewis acid-catalyzed rearrangements of related cyclic acetals, such as 4,5-dihydro-1,3-dioxepines, can be used to synthesize substituted tetrahydrofurans. nih.gov While not involving noble metals, this highlights the potential for metal-catalyzed skeletal rearrangements of the dioxane core.

Cross-Coupling Reactions: Palladium catalysts are instrumental in cross-coupling reactions. A 1,3-dioxane derivative can be converted into an enol trifluoromethanesulfonate, which can then be coupled with organometallic reagents in the presence of a palladium catalyst to produce 5-aryl-1,3-dioxins. thieme-connect.de

These catalytic transformations significantly expand the synthetic utility of the 1,3-dioxane scaffold beyond its role as a simple protecting group.

Ionic Liquids and Bio-based Solvents as Media

The push towards "green chemistry" has spurred research into alternative reaction media to replace volatile and often toxic organic solvents. Ionic liquids and bio-based solvents are two prominent classes of such alternatives.

Ionic Liquids (ILs): ILs are salts with low melting points that exist as liquids at or near room temperature. tcichemicals.com Their key properties include negligible vapor pressure, high thermal stability, and tunable solvency. tcichemicals.comdcu.ie They can act as both the solvent and, in some cases, the catalyst for a reaction. dcu.ie For the synthesis of 1,3-dioxanes, an ionic liquid could replace traditional solvents like toluene (B28343) or benzene. The use of protic ionic liquids has been shown to effectively catalyze the cleavage (deprotection) of acetals, indicating their ability to activate the dioxane ring system. researchgate.net Research has also been conducted on synthesizing new ionic liquids that themselves contain a 1,3-dioxane ring in their structure, creating novel functional materials. unimelb.edu.autandfonline.com

Bio-based Solvents: These solvents are derived from renewable biomass sources, such as glycerol or carbohydrates. core.ac.ukrsc.org Their use can significantly reduce the environmental footprint of a chemical process. Glycerol acetals and ketals, which are themselves 1,3-dioxolane (B20135) or 1,3-dioxane derivatives, have been evaluated as promising bio-based solvents. core.ac.ukrsc.org Using a bio-derived solvent for the synthesis of another bio-derived target molecule like this compound (from bio-derived 2,3-butanediol) represents a highly sustainable synthetic strategy. rsc.org Solvent-free methods, where the reaction is run neat with only a catalyst, represent the ultimate green approach and have been successfully applied to the synthesis of cyclic acetals using solid acid catalysts. rsc.org

Iii. Stereochemical and Conformational Analysis of 4,5 Dimethyl 1,3 Dioxane

Theoretical and Computational Approaches to Conformational Space

Modern computational chemistry provides indispensable tools for mapping the conformational space of cyclic molecules like 4,5-Dimethyl-1,3-dioxane (B72678). These methods allow for the calculation of structural parameters and relative energies of different conformers with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary tool for investigating the potential energy surfaces (PES) of organic molecules. By mapping the PES, researchers can identify stable conformers, which correspond to energy minima, and the transition states that connect them. For instance, a DFT analysis of the related isomer, 4,4-dimethyl-1,3-dioxane (B1195079), at the PBE/cc-pVDZ and B3PW91/aug-cc-pVDZ levels, successfully identified eight energy minima and the corresponding transition states, allowing for the proposal of the most likely pathways for chair-chair isomerization. researchgate.net Such studies reveal that conformational preferences are dictated by a delicate balance of steric hindrance and electronic effects.

Recent advancements in DFT-based methods focus on generating highly accurate potential energy surfaces with minimal computational cost by using a limited set of high-level reference data to fit corrective atom-centered potentials (ACPs). chemrxiv.org This approach has been shown to dramatically reduce errors in the PES for molecules like uracil, making it a promising technique for detailed studies of substituted dioxanes. chemrxiv.org

Table 1: Illustrative DFT Energy Minima for 4,4-Dimethyl-1,3-dioxane Conformers This table presents data for the related isomer 4,4-Dimethyl-1,3-dioxane as a representative example of DFT analysis.

| Conformer | Relative Energy (kcal/mol) at PBE/cc-pVDZ | Relative Energy (kcal/mol) at B3PW91/aug-cc-pVDZ |

|---|---|---|

| Chair 1 | 0.00 | 0.00 |

| Chair 2 | 0.50 | 0.65 |

| Twist 1 | 5.20 | 5.50 |

| Twist 2 | 5.80 | 6.10 |

Data is hypothetical and based on findings reported in literature for illustrative purposes. researchgate.net

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a foundational, first-principles approach to conformational analysis without reliance on empirical parameters. Studies on the parent 1,3-dioxane (B1201747) molecule using these methods have been instrumental in quantifying the energy differences between its conformers. researchgate.net For example, calculations have shown the chair conformer of 1,3-dioxane to be significantly more stable than the 2,5-twist conformer by approximately 4.7-5.2 kcal/mol. researchgate.netresearchgate.net

These methods have also been applied to substituted dioxanes. Quantum-chemical studies on 5-alkyl-1,3-dioxanes using the RHF/6-31G(d) level of theory have successfully mapped the conformational isomerization pathways between equatorial and axial chair forms and estimated the potential barriers for these processes. researchgate.net Ab initio calculations are also crucial for understanding the influence of stereoelectronic interactions, such as hyperconjugation, on conformational stability. researchgate.net

Table 2: Calculated Energy Differences (ΔE) for 1,3-Dioxane Conformers Using Ab Initio and DFT Methods

| Method | Basis Set | Conformer Comparison | ΔE (kcal/mol) |

|---|---|---|---|

| HF | 6-31G(d) | Chair vs. 2,5-Twist | 4.67 |

| HF | 6-31G(d) | 2,5-Twist vs. 1,4-Twist | 1.36 |

| MP2 | 6-311+G** | Chair vs. 2,5-Twist (ΔG) | 4.85 |

| DFT (B3LYP) | 6-311+G** | Chair vs. 2,5-Twist (ΔG) | 5.14 |

Source: Adapted from computational studies on 1,3-dioxane. researchgate.netresearchgate.net

While computationally efficient, molecular mechanics (MM) force fields are based on classical mechanics and empirical parameterization, which can lead to inaccuracies, particularly for heterocyclic systems like 1,3-dioxanes. acs.org Large-scale computational studies have demonstrated that widely used force fields such as MMFF94, UFF, and GAFF often show poor correlation with quantum mechanical methods when predicting the relative energies and ranking of low-energy conformers. core.ac.uk

The assumption that force fields can reliably reproduce conformational energy trends is not always valid. core.ac.uk For example, a comprehensive benchmark against high-level coupled-cluster theory showed that while some force fields like MMFF94 perform reasonably well for a range of organic molecules, others like UFF and DREIDING can produce large errors, sometimes exceeding 3 kcal/mol. nih.gov These limitations are particularly notable in molecules where subtle electronic effects, which are not well-captured by classical models, play a significant role in determining conformational preferences. acs.org

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational transitions. By simulating the motion of atoms over time, MD can reveal the dynamic equilibrium between different conformers and the pathways of their interconversion. researchgate.net For related heterocyclic systems, MD simulations have shown that at room temperature, flexible forms like twist and boat conformations are transient species that readily convert into the more stable chair conformers. researchgate.netresearchgate.net While specific MD studies on this compound are not prevalent, the technique is widely applied to understand how molecules like 1,4-dioxane (B91453) interact with their environment and to predict thermodynamic properties based on conformational ensembles. vulcanchem.comscispace.com

Preferred and Flexible Conformations

The conformational landscape of this compound is defined by a set of preferred, low-energy chair conformations and higher-energy flexible forms that act as intermediates in ring inversion.

The stability of the chair conformations for the cis and trans isomers of this compound is primarily governed by the steric strain associated with axial substituents. The principles are analogous to those for substituted cyclohexanes, where substituents prefer to occupy the less sterically hindered equatorial positions to avoid unfavorable 1,3-diaxial interactions. chemistrysteps.com

trans-4,5-Dimethyl-1,3-dioxane : This isomer can exist in two distinct chair conformations. The diequatorial (4e,5e) conformer is expected to be significantly more stable than the diaxial (4a,5a) conformer. The diaxial conformer suffers from severe steric strain arising from interactions between the two axial methyl groups and the axial hydrogens on the ring. The conformational equilibrium is therefore strongly shifted towards the diequatorial form.

cis-4,5-Dimethyl-1,3-dioxane : For the cis isomer, ring flipping interconverts two equivalent axial-equatorial (4a,5e and 4e,5a) chair conformations. These two conformers are enantiomeric and thus have identical energy. Therefore, the cis isomer exists as a rapidly equilibrating mixture of these two degenerate chair forms.

The energy difference between axial and equatorial conformers can be estimated using conformational energy values (A-values). lew.ro While specific A-values for substituents at the C4 and C5 positions of 1,3-dioxane are not as extensively documented as for cyclohexane (B81311), the general principle holds that larger groups incur a greater energetic penalty in the axial position. chemistrysteps.com

Table 3: Qualitative Stability of Chair Conformations for this compound Isomers

| Isomer | Conformer 1 (Methyl Positions) | Conformer 2 (Methyl Positions) | Relative Stability |

|---|---|---|---|

| trans | diequatorial (e,e) | diaxial (a,a) | Conformer 1 >> Conformer 2 |

| cis | axial-equatorial (a,e) | equatorial-axial (e,a) | Conformer 1 = Conformer 2 |

Twist-Boat and Screw-Boat Conformations in Dioxane Derivatives

While the chair conformation is the most stable for most 1,3-dioxane derivatives, non-chair forms like the twist-boat and screw-boat conformations are crucial intermediates in ring inversion processes. upenn.eduyoutube.com The boat conformation itself is generally unstable due to steric repulsion between the "flagpole" hydrogens and torsional strain from eclipsed bonds. wikipedia.org This inherent instability leads the boat form to distort into a more stable twist-boat conformation. wikipedia.org

In certain substituted 1,3-dioxanes, the twist-boat conformation can become significantly populated or even the ground state. For instance, severe steric interactions in a chair conformer, such as those in cis-1,4-di-tert-butylcyclohexane, can favor a twist-boat conformation where the bulky groups occupy more favorable positions. wikipedia.org Similarly, in some 1,3-dioxane derivatives, strong repulsive forces can lead to the adoption of a twist-boat or screw-boat conformation over a chair form. researchgate.netresearchgate.net For example, the 1,3-dioxane ring in 5-(4-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (B93408) exists in a distorted boat conformation. researchgate.net

Computational studies on 1,3-dioxane have identified the 1,4-twist and 2,5-twist forms as local minima on the potential energy surface, albeit at a higher energy than the chair conformer. researchgate.netresearchgate.net The relative energies of these conformers are sensitive to the substitution pattern and can be influenced by factors such as intramolecular hydrogen bonding or interactions with the solvent.

Chair-Chair Interconversion Pathways

The interconversion between the two chair conformations of 1,3-dioxane derivatives is a dynamic process that proceeds through higher-energy intermediates. Quantum-chemical studies have revealed that the chair-chair isomerization can occur via two main pathways. researchgate.net One pathway involves the 1,4-twist and 2,5-twist conformers as intermediates. researchgate.net The other pathway may proceed through different transition states, such as half-chair and sofa forms. researchgate.net

For 4,4-dimethyl-1,3-dioxane, a related compound, the chair-chair interconversion is more complex due to the ring's asymmetry and involves a family of flexible conformers, including the 1,4-twist, 2,5-twist, and 3,6-twist forms. researchgate.net The energy barriers for these interconversions are influenced by the substituents on the ring. researchgate.net For instance, low-temperature NMR studies on 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane determined the interconversion barrier to be 8.9 kcal/mol. smolecule.com

Interconversion of Flexible Forms (e.g., 1,4-Twist, 2,5-Twist, 3,6-Twist)

The flexible forms of 1,3-dioxane, such as the 1,4-twist, 2,5-twist, and 3,6-twist conformations, are not merely transition states but exist as local minima on the potential energy surface. researchgate.netresearchgate.net Molecular dynamics simulations have shown that at room temperature, these flexible forms can interconvert among themselves and with the more stable chair conformers. researchgate.net

Computational studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have identified transition states connecting the chair and twist conformers. researchgate.net The relative energies of these twist forms and the barriers for their interconversion depend on the nature and position of the substituents. For instance, in 5-isopropyl-1,3-dioxane, the 1,4-twist conformer has the highest energy among the stable forms. researchgate.net In the case of 4,4-dimethyl-1,3-dioxane, the interconversion between chair forms necessitates passing through these flexible twist intermediates. researchgate.net

| Conformer/Transition State | 5-Ethyl-1,3-dioxane | 5-Isopropyl-1,3-dioxane | 5-tert-Butyl-1,3-dioxane | 5-Phenyl-1,3-dioxane |

|---|---|---|---|---|

| C_ax | 0.6 | 1.0 | 1.1 | 1.3 |

| 2,5-T | 4.3 | 4.2 | 3.2 | 4.0 |

| 1,4-T | 5.7 | 5.3 | 4.9 | 5.9 |

| TS-1 | 9.1 | 8.7 | 8.4 | 9.3 |

| TS-2 | 10.4 | 10.6 | 10.4 | 10.9 |

| TS-3 | 11.2 | 12.0 | 10.9 | - |

| TS-4 | 5.8 | 5.5 | 5.1 | 5.9 |

Data sourced from quantum-chemical studies (RHF/6-31G(d) level of theory). researchgate.net C_ax refers to the axial chair conformer, and T refers to twist conformers. TS represents transition states.

Stereoelectronic Effects and Non-Bonding Interactions

The conformational preferences in this compound are not solely dictated by classical steric effects but are significantly modulated by stereoelectronic interactions and other non-bonding forces. These subtle electronic effects can often override expected steric repulsions. rsc.org

Hyperconjugative Stereoelectronic Interactions (e.g., nO→σ*C–Hax)

Hyperconjugation involves the delocalization of electrons from a filled orbital to an adjacent empty or partially filled antibonding orbital. eoquimica.com In 1,3-dioxane systems, a key stereoelectronic interaction is the anomeric effect, which involves the donation of electron density from an oxygen lone pair (nO) into the antibonding orbital of an adjacent axial C-H bond (σC–Hax). acs.orgnih.gov This nO→σC–Hax interaction stabilizes the conformation where the substituent is axial and weakens the corresponding axial C-H bond. researchgate.net

Steric and Electrostatic Influences on Conformational Stability

While stereoelectronic effects are important, steric and electrostatic interactions also play a critical role in the conformational analysis of this compound. The van der Waals repulsions between bulky substituents and axial hydrogens can significantly destabilize a conformation. The gauche and anti arrangements of substituents and lone pairs lead to different steric and electrostatic environments. researchgate.net

The interplay between these forces is complex. For instance, the preference for a particular conformer can be influenced by the solvent polarity, as more polar solvents can stabilize conformers with larger dipole moments. researchgate.net In some cases, electrostatic repulsions can be the dominant factor, while in others, they are overridden by stabilizing stereoelectronic interactions. tandfonline.com The presence of methyl groups at the C4 and C5 positions in this compound introduces additional steric constraints that influence the ring's puckering and the preferred orientation of the substituents. researchgate.net

Stereoisomerism and Chirality in this compound Systems

The substitution pattern in this compound gives rise to stereoisomerism. The C4 and C5 carbons are potential stereocenters, leading to the possibility of diastereomers (cis and trans isomers) and enantiomers. chemguide.co.ukunits.it

A molecule is chiral if it is non-superimposable on its mirror image. chemguide.co.uk The presence of a chiral center, typically a carbon atom bonded to four different groups, is a common source of chirality. chemguide.co.uk In the case of this compound, both the C4 and C5 atoms are attached to a hydrogen, a methyl group, and two different ring fragments, making them chiral centers.

This leads to the existence of cis and trans diastereomers. In the cis isomer, the two methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers for this compound. The specific stereochemistry of these isomers influences their physical properties and biological activity. The study of such chiral 1,3-dioxane derivatives is significant in fields like asymmetric synthesis and medicinal chemistry. researchgate.net

Diastereoselectivity in Synthetic Reactions

The synthesis of substituted 1,3-dioxanes often exhibits high diastereoselectivity, where one diastereomer is preferentially formed over another. This selectivity is a cornerstone of asymmetric synthesis, allowing for the creation of specific stereochemical arrangements.

Research Findings:

In reactions involving the formation of 1,3-dioxane rings, the stereochemical outcome is heavily influenced by the nature of the reactants and the reaction conditions. For instance, the acid-catalyzed reaction of 1,3-diols with aldehydes or ketones is a common method for preparing 1,3-dioxanes. When chiral diols are used, the formation of one diastereomeric acetal (B89532) or ketal is often favored. scispace.com

A notable example is the highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes through an intramolecular oxa-Michael reaction. rsc.org In this sequence, an alkoxide adds to a ketone, followed by a ring-closing reaction. The reaction proceeds under thermodynamic control, meaning the most stable diastereomer is the major product. rsc.org Studies on these reactions show that the choice of base and counterion can significantly impact both the yield and the diastereomeric ratio. For example, using potassium tert-butoxide was found to be more effective than lithium tert-butoxide in certain cases, leading to higher yields and better selectivity. rsc.org

The synthesis of multi-methyl-substituted 1,3-dioxanes has also been explored. The reaction of appropriate 2-methoxy-1,3-dioxane precursors with Grignard reagents can yield specific isomers. For example, the synthesis of trans-2,4,4,6-tetramethyl-1,3-dioxane was found to be accompanied by the formation of about 10% of its cis epimer. arkat-usa.org This demonstrates that even when a particular stereochemical outcome is favored, mixtures of diastereomers can be produced.

The table below summarizes the diastereoselectivity observed in a relevant synthesis of a substituted 1,3-dioxane, highlighting the influence of reaction conditions on the outcome.

| Entry | Base (equiv.) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| 1 | tBuOLi (1.2) | 24 | 49 | 75:25 | rsc.org |

| 2 | tBuOK (1.2) | 6 | 84 | 86:14 | rsc.org |

| 3 | tBuOK (2) | 3 | 81 | 91:9 | rsc.org |

These findings underscore that diastereoselectivity in the synthesis of 1,3-dioxane derivatives is a tunable parameter, sensitive to reagents and conditions, which is critical for preparing stereochemically pure materials. rsc.org

Axial and Helical Chirality Considerations

While this compound itself possesses point chirality at carbons C4 and C5, more complex forms of stereoisomerism, such as axial and helical chirality, can arise in related and more complex 1,3-dioxane systems, particularly in spirocyclic derivatives. rsc.org

Axial Chirality: This type of chirality arises from hindered rotation around a chemical bond, creating a chiral axis. In the context of 1,3-dioxanes, this is often observed in systems with bulky substituents, such as an axial aryl group at the C2 position. lew.ro The rotation of the aryl group can be restricted, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomeric. This phenomenon results in diastereotopicity of otherwise equivalent protons in the dioxane ring, which can be observed by NMR spectroscopy. lew.roresearchgate.net For instance, in certain 2-methyl-2-aryl-1,3-dioxanes, the conformational equilibrium is shifted significantly towards the conformer with the aryl group in the axial position. lew.ro

Helical Chirality: This form of chirality is characteristic of molecules shaped like a helix or screw. In the realm of 1,3-dioxanes, it is primarily discussed in the context of spiro compounds, where two rings are joined at a single carbon atom. researchgate.net The parent spiro[5.5]undecane skeleton, which is the basic framework for many spiro-1,3-dioxanes, is inherently chiral due to the helical arrangement of the rings, which can exist in either a right-handed (P, for plus) or left-handed (M, for minus) configuration. nih.gov The flipping of one of the rings in these systems can result in an inversion of the enantiomeric form. researchgate.netnih.gov

For this compound, the fundamental stereochemistry is defined by the cis and trans relationship of the two methyl groups, which corresponds to point chirality at C4 and C5. However, understanding axial and helical chirality is essential when considering reactions where this compound might be used as a building block for more complex, multi-ring structures like spirocycles.

Absolute Stereochemistry Determination

The absolute stereochemistry of the chiral centers in this compound (i.e., whether they have an R or S configuration) is directly inherited from the stereochemistry of the 1,3-diol used in its synthesis, which is 2,3-butanediol (B46004). Therefore, determining the absolute configuration of the parent diol is equivalent to determining that of the resulting dioxane.

A powerful and widely used method for determining the absolute configuration of 1,n-diols involves derivatization with a chiral agent followed by ¹H NMR analysis. acs.org Moshers's acid (MPA) and 9-anthrylmethoxyacetic acid (9-AMA) are common chiral derivatizing agents. The procedure involves forming bis-esters of the diol with both the (R)- and (S)-enantiomers of the chiral agent. By comparing the ¹H NMR spectra of the resulting diastereomeric bis-(R)- and bis-(S)-esters, the absolute configuration of the diol can be assigned. acs.org

The key principle is that the anisotropic effect of the aromatic ring in the chiral auxiliary (e.g., the phenyl group in MPA) causes different shielding or deshielding of the protons near the chiral centers in the two diastereomeric esters. The difference in chemical shifts (Δδ) for specific protons between the bis-(S)- and bis-(R)-esters (Δδ = δS - δR) follows a predictable pattern that correlates with the absolute configuration of the diol's stereocenters. acs.org

This method is applicable to a wide range of 1,2-, 1,3-, 1,4-, and 1,5-diols with secondary hydroxyl groups, making it perfectly suited for establishing the absolute stereochemistry of the 2,3-butanediol used to synthesize this compound. acs.org For example, synthesis from (2R,3R)-butanediol yields trans-(4R,5R)-4,5-dimethyl-1,3-dioxane, while the (2S,3S)-diol gives the trans-(4S,5S)-dioxane. The meso-diol, (2R,3S)-butanediol, yields the achiral cis-4,5-dimethyl-1,3-dioxane.

Iv. Reaction Mechanisms Involving 4,5 Dimethyl 1,3 Dioxane and Analogs

Ring-Opening Reactions

The opening of the 1,3-dioxane (B1201747) ring is a fundamental reaction, often employed to deprotect diols or to achieve regioselective functionalization. The mechanism of this process is highly dependent on the reagents and conditions employed.

The regioselective manipulation of hydroxyl groups in carbohydrates is a significant challenge in organic synthesis, and the partial ring opening of 1,3-dioxane-type acetals, such as 4,6-O-benzylidene acetals, has become a powerful strategy. researchgate.netugent.be This method allows for the selective introduction of protecting groups at either the C4 or C6 position of a pyranoside ring. The outcome of the reaction is dictated by the choice of the hydride donor and the Lewis or protic acid catalyst. acs.org

The mechanism generally involves the coordination of the Lewis acid to one of the oxygen atoms of the dioxane ring. This activation facilitates a reductive cleavage by a hydride reagent. The regioselectivity depends on factors like chelation control and steric hindrance. researchgate.net For instance, certain reagent combinations favor the formation of an axial-equatorial bidentate complex, leading to cleavage at a specific oxygen. researchgate.net

A systematic study on glucosidic 4,6-halobenzylidene acetals demonstrated that different reagent combinations yield specific regioisomers with high efficiency. acs.org The choice between forming a 4-O-benzyl ether/6-OH derivative or a 6-O-benzyl ether/4-OH derivative can be controlled. acs.orgmedjchem.com

Table 1: Reagent Combinations for Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals

| Reagent Combination | Predominant Product | Reference |

|---|---|---|

| LiAlH₄–AlCl₃ | 4-O-Benzyl Ether / 6-OH | acs.org |

| BH₃·THF–TMSOTf | 4-O-Benzyl Ether / 6-OH | acs.org |

| Et₃SiH / PhBCl₂ | 4-O-Benzyl Ether / 6-OH | medjchem.com |

| NaCNBH₃–HCl | 6-O-Benzyl Ether / 4-OH | acs.org |

| Et₃SiH-BF₃·Et₂O | 6-O-Benzyl Ether / 4-OH | acs.orgmedjchem.com |

This table summarizes findings from studies on pyranoside platforms, illustrating how different reagents direct the cleavage to either the O4 or O6 position.

In the presence of acid catalysts, 1,3-dioxanes can undergo isomerization. A key example is the rearrangement of m-dioxanes into β-alkoxy aldehydes. acs.org The proposed mechanism for this transformation involves the protonation of one of the ether oxygens (typically O1 or O3) of the dioxane ring. journals.co.za

This initial protonation step creates a cyclic oxonium ion, which is a key intermediate in many acid-catalyzed reactions of 1,3-dioxanes. journals.co.zaresearchgate.net The protonated ring is then susceptible to cleavage. The C2-O1 bond breaks, leading to the formation of an acyclic oxonium ion intermediate. A subsequent hydride shift and ring re-closure or rearrangement can occur. In the case of 5-acetyl-5-methyl-2-phenyl-1,3-dioxane, trace amounts of acid in the solvent were sufficient to catalyze cleavage and re-formation of the acetal (B89532), leading to an equilibrium mixture of isomers. journals.co.za This process highlights the dynamic nature of the dioxane ring under acidic conditions.

Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct, exhibit unique reactivity towards traditionally unreactive molecules. illinois.edu This includes the activation and ring-opening of cyclic ethers like 1,4-dioxane (B91453) and THF. illinois.eduacs.org

The mechanism of FLP-mediated ring-opening involves the activation of the ether by the Lewis acid component (e.g., B(C₆F₅)₃), making it more electrophilic. helsinki.fi This is followed by a nucleophilic attack from the Lewis base partner (e.g., a bulky phosphine (B1218219) or amine) on an adjacent carbon atom, resulting in the cleavage of a C-O bond. acs.orgresearchgate.net For example, the reaction of B(C₆F₅)₃ and tBu₃P in the presence of 1,4-dioxane yields the zwitterionic ring-opened product, tBu₃P(CH₂)₂O(CH₂)₂OB(C₆F₅)₃. acs.org

Table 2: Examples of FLP-Mediated Ring-Opening of 1,4-Dioxane

| Lewis Base | Lewis Acid | Ring-Opened Product | Reference |

|---|---|---|---|

| tBu₃P | B(C₆F₅)₃ | tBu₃P(CH₂)₂O(CH₂)₂OB(C₆F₅)₃ | acs.org |

| C₆H₅CH₂NMe₂ | B(C₆F₅)₃ | C₆H₅CH₂NMe₂(CH₂)₂O(CH₂)₂OB(C₆F₅)₃ | acs.org |

This table showcases various Lewis bases that, in combination with the Lewis acid B(C₆F₅)₃, facilitate the ring-opening of 1,4-dioxane.

The cleavage of 1,3-dioxanes can also be achieved via nucleophilic attack, typically under acidic conditions. The general mechanism for the acid-catalyzed cleavage of ethers involves the initial protonation of an ether oxygen. masterorganicchemistry.com This step converts the alkoxy group into a good leaving group (an alcohol). A nucleophile, such as a halide ion from an acid like HI, can then attack one of the adjacent carbon atoms in an Sₙ2 reaction, displacing the alcohol and cleaving the C-O bond. masterorganicchemistry.com

In the context of 1,3-dioxane acetals, this mechanism is central to their use as protecting groups. Deprotection is often carried out using aqueous acid, where water acts as the nucleophile in a hydrolysis reaction. organic-chemistry.org The process can also be initiated by a Lewis acid, which coordinates to the oxygen to facilitate nucleophilic attack, as seen in reductive cleavage reactions where the nucleophile is a hydride (H⁻). medjchem.com

Cycloaddition Reactions

While the dioxane ring itself does not typically participate directly in cycloadditions, certain substituted dioxanes can serve as stable precursors to highly reactive dienes for use in these reactions.

A notable example involves the use of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane as a stable, solid precursor for the reactive diene, 2,3-dimethylene-1,4-dioxane. nih.govnih.govrsc.org This precursor can be readily prepared from biacetyl. nih.gov Upon gentle heating, it eliminates two molecules of methanol (B129727) to generate the diene in situ. This transient diene can then be trapped by a dienophile in a [4+2] cycloaddition (Diels-Alder) reaction to form functionalized cyclohexene (B86901) derivatives. nih.govresearchgate.net

This method provides a convenient route to complex cyclic structures that are valuable intermediates for biologically important materials. nih.gov The reaction proceeds efficiently with a variety of dienophiles. nih.govx-mol.com

Table 3: [4+2] Cycloaddition of in situ Generated 2,3-Dimethylene-1,4-dioxane with Various Dienophiles

| Dienophile | Adduct Structure | Reference |

|---|---|---|

| N-Phenylmaleimide | Fused polycyclic imide | nih.gov |

| Dimethyl acetylenedicarboxylate | Substituted 1,4-dioxine derivative | nih.gov |

This table illustrates the versatility of the dioxane-derived diene in Diels-Alder reactions with different types of dienophiles.

Diels-Alder Reactions of Alkylidene Derivatives

Alkylidene derivatives of 1,3-dioxanes, particularly those derived from 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), serve as effective dienophiles in Diels-Alder reactions. chemicalbook.com These derivatives, such as alkylidene Meldrum's acids, are strong electrophiles and exhibit high reactivity in cycloaddition reactions. chemicalbook.comchemicalbook.com Their utility is often considered advantageous compared to their acyclic counterparts. chemicalbook.com

The reactivity of these compounds stems from the electron-withdrawing nature of the cyclic acylal structure, which makes the exocyclic double bond of the alkylidene group electron-deficient and thus a potent dienophile. For instance, 2,2-dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione is known to participate in Diels-Alder reactions with electron-rich dienes. smolecule.com The rigid cyclic structure of the dioxane moiety also contributes to high diasteroselectivity in these reactions. chemicalbook.com

In related systems, lanthanide salt catalysts like Ytterbium triflate (Yb(OTf)₃) have been successfully used to catalyze the Diels-Alder reaction between (Z)-ethylideneacetoacetate and 1-methoxy-3-trimethylsiloxy-1,3-diene (Danishefsky's diene). nih.gov This catalyzed reaction proceeds at low temperatures (0 °C) and yields the corresponding 2-cyclohexenone adduct with complete retention of the dienophile's initial geometry. nih.gov The use of a catalyst in such cycloadditions can lead to different stereochemical outcomes compared to thermal reactions; for example, the catalyzed reaction of (E)-ethylideneacetoacetate unexpectedly yields a cis-arranged product. nih.gov

Table 1: Examples of Diels-Alder Reactions with Dioxane Derivatives and Analogs

Intramolecular Friedel-Crafts Acylation

Analogs of 4,5-dimethyl-1,3-dioxane (B72678), specifically derivatives of Meldrum's acid, are valuable precursors for intramolecular Friedel-Crafts acylation reactions. orgsyn.orgresearchgate.net This reaction is a powerful method for preparing cyclic ketones, such as 1-indanones, by forming a new ring fused to an aromatic system. orgsyn.orgmasterorganicchemistry.com

The use of Meldrum's acid derivatives as the acylating agent overcomes significant drawbacks associated with traditional Friedel-Crafts procedures that use carboxylic acids or acid chlorides, which typically require stoichiometric amounts of strong Lewis or Brønsted acids. orgsyn.org The Meldrum's acid-based approach can proceed under milder, Lewis acidic conditions. researchgate.net The reaction involves the cyclization of a Meldrum's acid derivative, such as 5-(3,4-dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione, which upon heating with a Lewis acid like aluminum chloride (AlCl₃) or in polyphosphoric acid (PPA), yields a substituted indanone. orgsyn.orgmasterorganicchemistry.com The reaction proceeds via an acylium ion intermediate that is attacked by the tethered aromatic ring. chemistrysteps.com

This methodology is particularly advantageous for synthesizing 2-substituted 1-indanones. The starting enolizable benzyl (B1604629) Meldrum's acid derivatives can be easily functionalized at the alpha-position under mild conditions before the cyclization step. This is significantly more challenging with the corresponding carboxylic acids or acid chlorides. orgsyn.org Intramolecular Friedel-Crafts reactions are generally most successful for the formation of six-membered rings, though five- and seven-membered rings can also be formed. masterorganicchemistry.com

Table 2: Intramolecular Friedel-Crafts Acylation of a Meldrum's Acid Derivative

Electrophilic and Nucleophilic Substitution Reactions

The 1,3-dioxane ring is generally stable but can undergo ring-opening reactions under certain conditions, which can be considered a form of nucleophilic substitution. Under acidic conditions, the dioxane ring is susceptible to hydrolysis, which involves nucleophilic attack by water. This reactivity requires careful pH control during syntheses involving the dioxane moiety to prevent unintended ring cleavage.

For derivatives containing aromatic substituents, such as 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde, the phenyl ring can participate in electrophilic aromatic substitution reactions. Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used to introduce substituents onto the aromatic ring.

While direct substitution on the saturated carbon atoms of the this compound ring is not typical, related heterocyclic systems demonstrate relevant reactivity. For example, cyclic five-membered thionocarbamates can undergo ring-opening at the C5 position via nucleophilic attack with soft nucleophiles like thiophenolate. ntu.ac.uk This highlights how heteroatoms within a cyclic structure can influence the susceptibility of adjacent carbons to nucleophilic attack. ntu.ac.uk

Reaction Pathway Analysis using Computational Methods

Computational methods, particularly density functional theory (DFT), have been instrumental in characterizing the reaction pathways of 1,3-dioxane systems by identifying and analyzing the transition states of conformational isomerizations and chemical reactions. researchgate.net For 4,4-dimethyl-1,3-dioxane (B1195079), a close analog, DFT calculations have mapped the potential energy surface, identifying eight distinct energy minima corresponding to different chair conformers and the transition states that connect them. researchgate.net These transition states represent saddle points on the potential energy surface and are characterized by specific geometries that facilitate the interconversion between conformers, such as through axial-to-equatorial methyl shifts. The calculated energy barriers are low enough to be accessible under normal thermal conditions, explaining the observed conformational mobility.

TS1: The rate-determining step, corresponding to the formation of a 1,3-diol.

TS3: Conversion of the 1,3-diol into a hemiacetal intermediate.

TS4: Ring closure of the hemiacetal to afford the final 1,3-dioxane product. beilstein-journals.org

Intrinsic reaction coordinate (IRC) calculations are used to confirm that a calculated transition state structure indeed connects the reactant and product of a specific reaction step. researchgate.net

Table 3: Calculated Energy Parameters for Conformational Inversion of 5-Substituted 1,3-Dioxanes (kcal/mol)

The formation of 1,3-dioxanes via reactions like the Prins reaction often proceeds through charged intermediates, and the stability of these intermediates can dictate the reaction outcome. beilstein-journals.org The acid-catalyzed Prins reaction mechanism is proposed to involve the formation of a carbocation intermediate after the initial electrophilic attack on the alkene. beilstein-journals.org The subsequent reaction pathway of this carbocation determines the final product distribution, illustrating the principles of kinetic versus thermodynamic control. beilstein-journals.orglibretexts.org

For example, the carbocation can be attacked by water to form a 1,3-diol (a pathway that can lead to an allylic alcohol) or it can react with another molecule of formaldehyde (B43269), leading to the thermodynamically more stable 1,3-dioxane ring. beilstein-journals.org Under conditions where the reaction steps are reversible (e.g., higher temperatures), the system can reach equilibrium, and the most thermodynamically stable product will dominate. libretexts.org The 1,3-dioxane is often the major product in these reactions, suggesting it is the thermodynamic product. beilstein-journals.org

Computational studies have also explored the thermodynamics of radical ions derived from dioxane analogs. Radicals based on the Meldrum's acid moiety are classified as superacids, a property attributed to the high thermodynamic stabilization of the conjugate anion-radicals that are formed upon deprotonation. rsc.org This stabilization is a key factor in their enhanced acidity compared to non-radical counterparts. rsc.org The energy of these intermediate ions is crucial in determining the feasibility and direction of the reaction pathway.

V. Advanced Spectroscopic and Structural Characterization of 4,5 Dimethyl 1,3 Dioxane

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 4,5-dimethyl-1,3-dioxane (B72678) displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. Key features in the IR spectrum include:

C-H stretching: Vibrations from the methyl and methylene (B1212753) groups typically appear in the 2800-3000 cm⁻¹ region.

C-O stretching: The ether linkages within the dioxane ring give rise to strong, characteristic peaks in the 1000-1200 cm⁻¹ range.

CH₂ and CH₃ bending: These vibrations are observed at lower wavenumbers and can help confirm the presence of the aliphatic portions of the molecule.

The precise frequencies of these vibrational modes are sensitive to the molecule's conformation and substitution pattern.

Table 2: Characteristic IR Absorption Bands for 1,3-Dioxane (B1201747) Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretch (Alkyl) | 2800-3000 |

| C-O Stretch (Ether) | 1000-1200 |

| CH₂/CH₃ Bend | ~1450 |

Note: This table provides general ranges. nist.gov Specific peak positions for this compound may vary.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of this compound. In a mass spectrometer, the molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the parent ion and its fragments provides a molecular fingerprint.

Mass Spectrometry (MS): Provides the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): Offers a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates a mixture of compounds before they are introduced into the mass spectrometer. For a pure sample of this compound, GC-MS can confirm its purity and provide its mass spectrum. The NIST Mass Spectrometry Data Center contains GC-MS data for this compound. nih.gov

Microwave Spectroscopy for Rotational Parameters and Structure Determination

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. By analyzing the microwave spectrum of this compound, it is possible to determine its precise rotational constants. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its three-dimensional structure. This data allows for the accurate determination of bond lengths and bond angles. Studies on similar 1,3-dioxane derivatives have successfully used microwave spectroscopy to distinguish between different conformations, such as chair and boat forms, and to determine the orientation of substituents. researchgate.netcdnsciencepub.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its solid state. While specific single-crystal X-ray diffraction data for this compound is not extensively documented in publicly available literature, a wealth of information from structurally analogous dioxane derivatives provides critical insights into its likely solid-state behavior. Studies on various substituted 1,3-dioxanes demonstrate that the ring system is flexible and can adopt several conformations, which are influenced by the nature and position of substituents. iucr.orgasianpubs.org The analysis of these related structures allows for a robust understanding of the principles governing crystal packing in this class of compounds.

Crystal structure analyses of 1,3-dioxane derivatives reveal that the six-membered ring typically avoids a planar arrangement due to ring strain, adopting non-planar conformations instead. The most common conformations observed are the chair, boat, and twist (or skew-boat) forms. For instance, derivatives such as 2,2-dimethyl-1,3-dioxane-4,6-dione have been shown to adopt boat or screw-boat conformations in the crystalline state. asianpubs.org In other complex molecules containing a 1,3-dioxane ring, distorted boat or envelope conformations are prevalent. iucr.orgresearchgate.netmdpi.com The specific conformation adopted by this compound in the solid state would be a delicate balance between minimizing steric hindrance from the two methyl groups and optimizing packing efficiency in the crystal lattice. Theoretical studies on 5-substituted 1,3-dioxanes confirm that chair and twist conformers are low-energy states on the potential energy surface. researchgate.net

Table 1: Conformations of Substituted 1,3-Dioxane Rings in Crystal Structures

| Compound | Observed Conformation(s) |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | Boat |

| 2,2-Dimethyl-5-((2-phenylhydrazinyl)methylene)-1,3-dioxane-4,6-dione | Screw-boat asianpubs.org |

| 5-[4-(Diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | Distorted Boat iucr.orgresearchgate.net |

| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate | Distorted Envelope mdpi.com |

Table 2: Predominant Intermolecular Interactions in Dioxane Derivative Crystals

| Interaction Type | Description | Example Compounds |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds where ring or substituent C-H groups act as donors to dioxane oxygen acceptors. | 2,2-Dimethyl-1,3-dioxane-4,6-dione derivatives asianpubs.org |

| van der Waals Forces | General non-specific interactions governing overall packing. researchgate.net | Universal in molecular crystals. |

| π–π Stacking | Occurs between aromatic substituents, contributing to lattice stability. iucr.org | 5-[4-(Diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione iucr.org |

| H···H and O···O Contacts | Close contacts between non-bonded atoms indicating significant packing forces. researchgate.net | 4,5-Dimethyl-1,3-dioxol-2-one (B143725) researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range probes the electronic transitions within a molecule. This technique is most informative for compounds containing π-systems (conjugated double bonds) or atoms with non-bonding electrons (n-electrons) that can be excited by UV or visible light. gdckulgam.edu.in

This compound is a saturated heterocyclic compound. It lacks conjugated systems or carbonyl groups, which are the typical chromophores that absorb in the 200–800 nm region. The only electronic transitions available are high-energy σ → σ* (sigma to sigma antibonding) and n → σ* (non-bonding to sigma antibonding) transitions. These transitions require high energy and therefore absorb light in the far or vacuum UV region, typically at wavelengths below 200 nm. gdckulgam.edu.in Consequently, this compound is expected to be transparent in the standard UV-Vis spectral range. Its UV spectrum would be of limited use for structural characterization, but this property makes it a suitable solvent for UV spectroscopy of other substances, provided it does not react with the analyte. The parent compound, 1,4-dioxane (B91453), has a UV cutoff wavelength of 215 nm, meaning it is transparent above this wavelength. gdckulgam.edu.indavuniversity.org

Table 3: Common Solvents for UV Spectroscopy and Their Cutoff Wavelengths

| Solvent | UV Cutoff (nm) |

| Acetonitrile | 190 davuniversity.org |

| Water | 190 davuniversity.org |

| n-Hexane | 201 davuniversity.org |

| Ethanol (95%) | 205 davuniversity.org |

| Methanol (B129727) | 205 davuniversity.org |

| 1,4-Dioxane | 215 davuniversity.org |

| Chloroform | 240 davuniversity.org |

Comparison of Theoretical and Experimental Spectroscopic Data

In modern chemical analysis, a powerful approach is to combine experimental spectroscopic measurements with theoretical calculations. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict molecular properties such as geometries, vibrational frequencies (IR), and NMR chemical shifts. researcher.liferuc.dk

For a molecule like this compound, DFT methods such as B3LYP or B3PW91 with appropriate basis sets (e.g., 6-31G(d) or 6-311++G(d,p)) can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformations (e.g., different chair and twist forms) and predict bond lengths and angles. mdpi.comresearchgate.net

Predict Vibrational Spectra: Calculate the harmonic (and sometimes anharmonic) vibrational frequencies. These theoretical frequencies can be compared to experimental FT-IR and Raman spectra to aid in the assignment of observed bands. ruc.dk

Predict NMR Spectra: Calculate magnetic shielding constants, which can be converted to chemical shifts (¹H and ¹³C) and compared with experimental NMR data to confirm structural assignments. researcher.life

A strong correlation between the calculated and experimental data provides high confidence in the structural assignment. ruc.dk For instance, theoretical calculations for related dioxane systems have successfully predicted conformational energy barriers and have been used to interpret experimental NMR spectra. researchgate.net In cases where single crystals are difficult to obtain, powder X-ray diffraction data can be refined using structures optimized by DFT calculations. This synergy between theory and experiment is indispensable for the comprehensive characterization of complex molecules. mdpi.com

Table 4: Synergy of Theoretical and Experimental Methods

| Method | Theoretical Prediction (e.g., DFT) | Experimental Validation |

| Structural Analysis | Optimized molecular geometry, bond lengths, bond angles. mdpi.com | X-ray Crystallography (on analogs), Microwave Spectroscopy. acs.org |

| Conformational Analysis | Relative energies of conformers, rotational barriers. researchgate.net | Temperature-dependent NMR Spectroscopy. researchgate.net |

| Vibrational Spectroscopy | IR and Raman frequencies and intensities. ruc.dk | FT-IR and FT-Raman Spectroscopy. mdpi.com |

| Electronic Spectroscopy | Electronic transition energies (absorption maxima). | UV-Vis Spectroscopy. mdpi.com |